molecular formula C10H21NOS B13016402 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol

2-Methyl-4-(thietan-3-ylamino)hexan-1-ol

Cat. No.: B13016402
M. Wt: 203.35 g/mol
InChI Key: STHYZFFMXAFSHJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(thietan-3-ylamino)hexan-1-ol is a structurally complex secondary alcohol characterized by a hexanol backbone with a methyl group at position 2 and a thietane-3-ylamino substituent at position 4. The amino group attached to the thietane ring may confer basicity, influencing solubility and reactivity.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

2-methyl-4-(thietan-3-ylamino)hexan-1-ol

InChI

InChI=1S/C10H21NOS/c1-3-9(4-8(2)5-12)11-10-6-13-7-10/h8-12H,3-7H2,1-2H3

InChI Key

STHYZFFMXAFSHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)CO)NC1CSC1

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methylhexan-1-ol with thietan-3-ylamine under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

2-Methyl-4-(thietan-3-ylamino)hexan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-(thietan-3-ylamino)hexan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol involves its interaction with specific molecular targets and pathways. The thietan-3-ylamino group can participate in nucleophilic attacks, leading to the formation of various intermediates and products. The compound’s effects are mediated through its ability to form hydrogen bonds and engage in electrostatic interactions with target molecules .

Comparison with Similar Compounds

To contextualize its properties, 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol is compared below with structurally or functionally related compounds, including hexan-1-ol, hexan-1-al, and other amino alcohols.

Structural and Functional Comparisons
Property 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol Hexan-1-ol Hexan-1-al 4-Aminohexan-1-ol
Molecular Formula C₁₀H₂₁NOS C₆H₁₄O C₆H₁₂O C₆H₁₅NO
Functional Groups -OH, thietane, amino -OH -CHO -OH, -NH₂
Molecular Weight (g/mol) 203.34 102.18 100.16 117.19
Boiling Point (°C) Not reported (estimated >250) 157–158 128–130 ~220 (estimated)
Solubility Moderate in polar solvents (due to -NH, -OH) Low in water; soluble in organics Low in water; soluble in organics High in polar solvents

Key Observations :

  • The thietane and amino groups in the target compound likely enhance its polarity compared to hexan-1-ol, improving solubility in polar solvents.
  • Hexan-1-al, an aldehyde analog, exhibits lower molecular weight and higher volatility, correlating with its role in olfactory responses in insects .

Key Observations :

  • Hexan-1-ol’s low genotoxicity and reproductive toxicity contrast with the unknown profile of the target compound, where the thietane ring’s electrophilic sulfur could pose reactivity risks.
  • The amino group in 2-Methyl-4-(thietan-3-ylamino)hexan-1-ol may increase ocular and dermal irritation compared to hexan-1-ol .

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